

Structure and reactivity of 3-chlorophenyl isothiocyanate

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Compound of Interest

Compound Name: 3-Chlorophenyl isothiocyanate

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An In-depth Technical Guide to **3-Chlorophenyl Isothiocyanate**: Structure, Reactivity, and Applications

Abstract

3-Chlorophenyl isothiocyanate is a vital reagent and building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique reactivity, stemming from the electrophilic isothiocyanate functional group, allows for the straightforward synthesis of a diverse range of sulfur and nitrogen-containing compounds. This technical guide provides a comprehensive overview of the structure, physicochemical properties, spectroscopic signature, reactivity, and synthetic applications of **3-chlorophenyl isothiocyanate**. Detailed experimental protocols for its synthesis and its conversion to thiourea derivatives are presented, alongside key safety and handling information. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize isothiocyanates in their work.

Chemical Identity and Physicochemical Properties

3-Chlorophenyl isothiocyanate, also known as 1-chloro-3-isothiocyanatobenzene, is an aromatic organosulfur compound.^[1] Its identity is defined by the CAS number 2392-68-9.^[2] The molecule consists of a benzene ring substituted with a chlorine atom at the meta position and an isothiocyanate (-N=C=S) group.

Table 1: Chemical Identifiers for **3-Chlorophenyl Isothiocyanate**

Identifier	Value	Reference
CAS Number	2392-68-9	[1][2][3]
Molecular Formula	C ₇ H ₄ ClNS	[1][2][3]
Molecular Weight	169.63 g/mol	[2][3][4]
Linear Formula	ClC ₆ H ₄ NCS	[2]
InChI Key	WGXCCKFMVBAOIFH-UHFFFAOYSA-N	[2][5]
Canonical SMILES	<chem>C1=CC(=CC(=C1)Cl)N=C=S</chem>	[1]
Synonyms	m-Chlorophenyl isothiocyanate, 1-Chloro-3- isothiocyanatobenzene	[1][5]

The physical and chemical properties of **3-chlorophenyl isothiocyanate** are critical for its handling, storage, and use in reactions. It is a clear yellow liquid at room temperature with a high boiling point.[1][2] It is sensitive to moisture and should be stored accordingly.[1][6]

Table 2: Physicochemical Properties of **3-Chlorophenyl Isothiocyanate**

Property	Value	Reference
Appearance	Clear, colorless to yellow liquid	[2][7]
Boiling Point	249-250 °C (at 760 mmHg)	[1][2]
Density	1.292 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.6585	[2]
Flash Point	113 °C (235.4 °F) - closed cup	[2]
Water Solubility	33.93 mg/L at 25 °C	[1]
LogP (Octanol/Water)	3.074	[1][8]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **3-chlorophenyl isothiocyanate**. The key distinguishing feature in its infrared (IR) spectrum is the strong, characteristic absorption band of the isothiocyanate group.

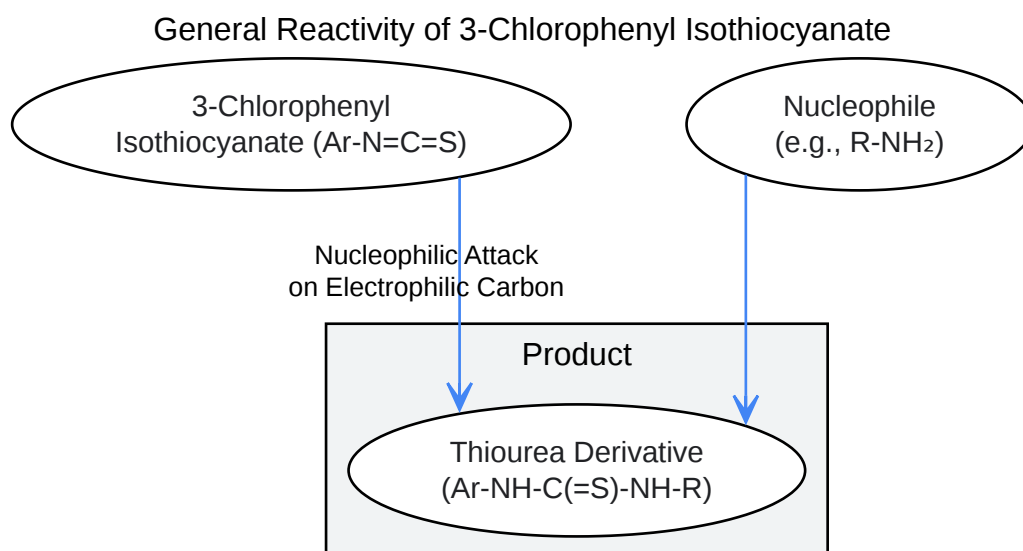
Table 3: Spectroscopic Data for **3-Chlorophenyl Isothiocyanate**

Spectroscopy	Key Features	Reference
Infrared (IR)	Strong, sharp absorption band for the -N=C=S group around 2097 cm ⁻¹ (neat).	[9]
¹ H NMR (CDCl ₃)	Multiplets in the aromatic region (δ 7.10-7.30 ppm).	[9]
¹³ C NMR	Spectra available for confirmation of the carbon skeleton.	[10][11]
Mass Spec. (GC-EIMS)	Molecular ion [M ⁺] at m/z 169 (100%) and isotopic peak [M+2] ⁺ at m/z 171 (34%) due to ³⁷ Cl.	[9]

Structure and Reactivity

The reactivity of **3-chlorophenyl isothiocyanate** is dominated by the heteroallene isothiocyanate functional group (-N=C=S). The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to attack by a wide range of nucleophiles.[12]

The most common reaction involves nucleophilic addition of primary or secondary amines to form substituted thioureas.[13] This reaction is typically fast and high-yielding, making it a cornerstone of combinatorial chemistry and drug discovery. Other nucleophiles, such as alcohols and thiols, can also react, though often under different conditions.



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Caption: Nucleophilic attack on the isothiocyanate carbon.

Synthesis of 3-Chlorophenyl Isothiocyanate

Aryl isothiocyanates are commonly synthesized from the corresponding primary anilines. Several methods exist, including the use of toxic reagents like thiophosgene.^[14] A more modern and safer one-pot procedure involves the in-situ generation of a dithiocarbamate salt from the amine and carbon disulfide, followed by desulfurization.^{[9][15]}

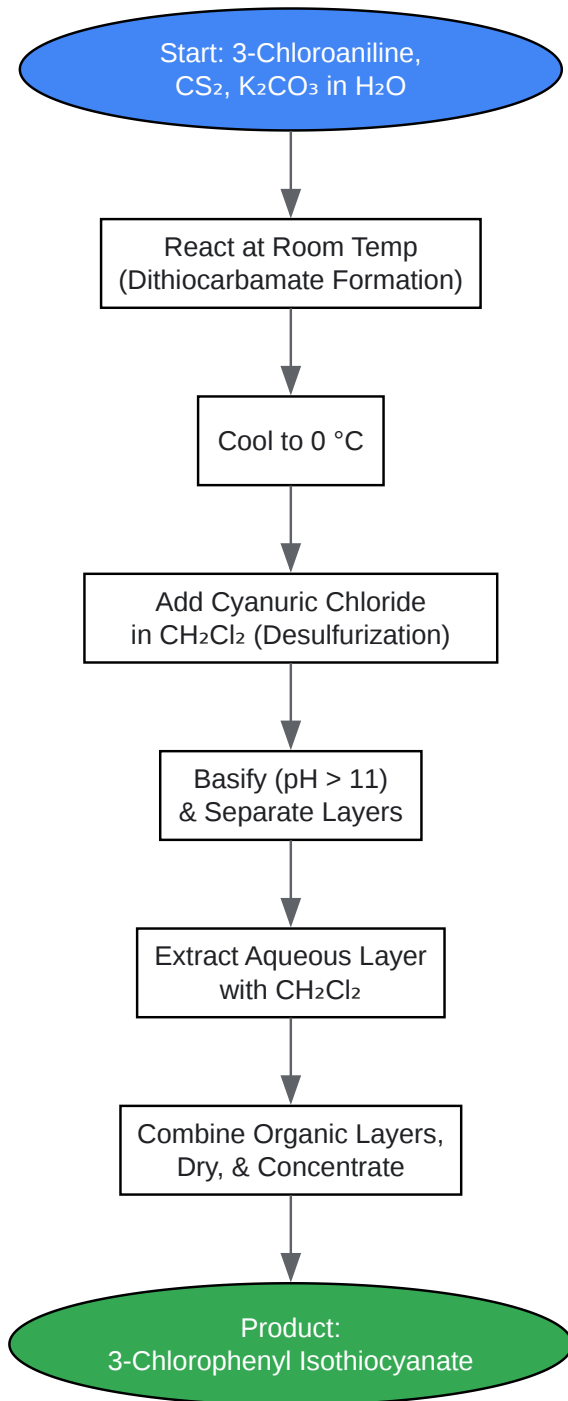
Experimental Protocol: One-Pot Synthesis

This protocol is a general method adapted from the literature for the synthesis of aryl isothiocyanates from primary amines under aqueous conditions.^[9]

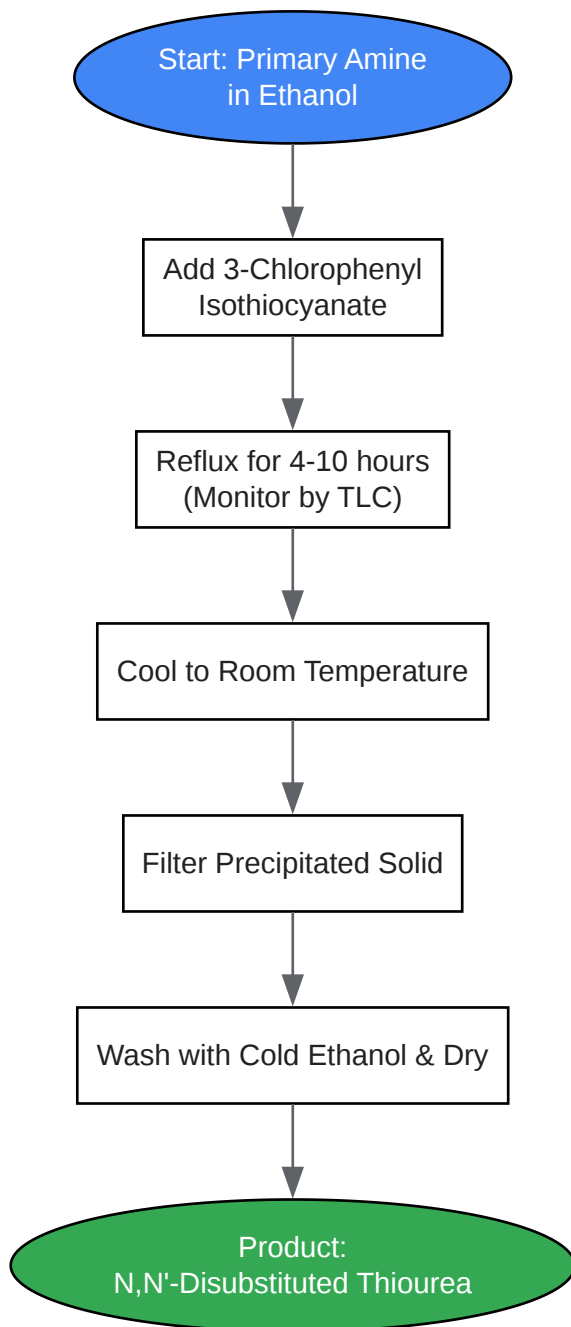
- **Dithiocarbamate Formation:** To a stirred mixture of 3-chloroaniline (20 mmol) and potassium carbonate (K₂CO₃, 40 mmol) in water (70 mL), carbon disulfide (CS₂, 24 mmol) is added dropwise at room temperature over 2.5 hours. The mixture is stirred for an additional 2 hours.

- Desulfurization: The reaction mixture is cooled to 0 °C. A solution of cyanuric chloride (TCT, 10 mmol) in dichloromethane (CH_2Cl_2 , 45 mL) is added dropwise over 4 hours.
- Workup: After stirring for another hour, the reaction is basified to pH >11 with 6 N NaOH. The organic layer is separated, and the aqueous layer is extracted with CH_2Cl_2 .
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude **3-chlorophenyl isothiocyanate**, which can be further purified by vacuum distillation.

Workflow: Synthesis of 3-Chlorophenyl Isothiocyanate



Workflow: Synthesis of Thiourea Derivatives

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